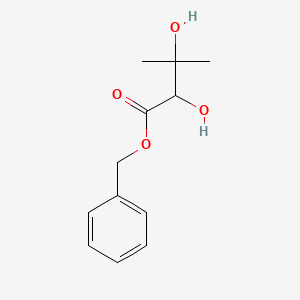

Benzyl (R)-2,3-dihydroxy-3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl ®-2,3-dihydroxy-3-methylbutanoate is an organic compound featuring a benzyl group attached to a chiral center with two hydroxyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-2,3-dihydroxy-3-methylbutanoate typically involves the esterification of ®-2,3-dihydroxy-3-methylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of Benzyl ®-2,3-dihydroxy-3-methylbutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-2,3-dihydroxy-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl groups can yield benzyl ®-2,3-dioxo-3-methylbutanoate.

Reduction: Reduction of the ester group can produce benzyl ®-2,3-dihydroxy-3-methylbutanol.

Substitution: Substitution reactions can lead to various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl ®-2,3-dihydroxy-3-methylbutanoate has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism by which Benzyl ®-2,3-dihydroxy-3-methylbutanoate exerts its effects depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

Benzyl ®-2,3-dihydroxybutanoate: Similar structure but lacks the methyl group.

Benzyl ®-2,3-dihydroxy-3-ethylbutanoate: Similar structure with an ethyl group instead of a methyl group.

Benzyl ®-2,3-dihydroxy-3-phenylbutanoate: Similar structure with a phenyl group instead of a methyl group.

Uniqueness

Benzyl ®-2,3-dihydroxy-3-methylbutanoate is unique due to the presence of both hydroxyl and methyl groups on the chiral center, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Benzyl (R)-2,3-dihydroxy-3-methylbutanoate is a compound that has garnered attention for its potential biological activities, primarily due to its structural characteristics as a hydroxy fatty acid. This article delves into the biological activity of this compound, focusing on its antioxidant properties, metabolic roles, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C12H16O4 and a molecular weight of approximately 224.25 g/mol. The compound features a benzyl group attached to a hydroxylated fatty acid chain, which enhances its solubility and biological interactions. Its structure can be represented as follows:

Key Features

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 184528-76-5 |

| State | Solid |

1. Antioxidant Properties

This compound exhibits significant antioxidant activity due to the presence of hydroxyl groups in its structure. These groups are known to scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing various diseases linked to oxidative damage.

2. Metabolic Role

Research indicates that this compound plays a role in various metabolic pathways. Hydroxy fatty acids are known to influence cellular signaling and metabolic processes, potentially impacting lipid metabolism and energy homeostasis .

3. Therapeutic Applications

Ongoing studies are exploring the therapeutic potential of this compound in areas such as:

- Anti-inflammatory effects : Potential modulation of inflammatory pathways.

- Antimicrobial activity : Investigating its effectiveness against various pathogens.

- Cancer therapy : Preliminary studies suggest possible anticancer properties through cytotoxicity against cancer cell lines .

Case Studies

Recent research has highlighted the biological effects of this compound:

- Antioxidant Study : A study demonstrated that the compound showed IC50 values indicating strong antioxidant activity comparable to established antioxidants like butylated hydroxytoluene (BHT) .

- Cytotoxicity Assessment : In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines, with an IC50 value indicating significant potential for further development in cancer treatment .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methyl 2,3-dihydroxy-3-methylbutanoate | C₆H₁₂O₄ | Lacks benzyl group; used in metabolic studies |

| Ethyl 2,3-dihydroxy-3-methylbutanoate | C₈H₁₄O₄ | Similar structure; different alkyl group affects solubility |

| Benzyl 2-hydroxyisovalerate | C₉H₁₂O₃ | Related compound with one less hydroxyl group |

The presence of both hydroxyl groups and a benzyl moiety in this compound enhances its biological activities compared to simpler esters or hydroxy fatty acids .

Properties

IUPAC Name |

benzyl 2,3-dihydroxy-3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYOGRCHSFVCNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.